molecular formula C16H12N4O6S B12785976 Acid leather Yellow S free acid CAS No. 25739-68-8

Acid leather Yellow S free acid

Cat. No.: B12785976
CAS No.: 25739-68-8
M. Wt: 388.4 g/mol
InChI Key: LETGAJKXDWFLGK-UHFFFAOYSA-N
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Description

Acid leather Yellow S free acid: is a synthetic dye belonging to the class of acid dyes. These dyes are known for their affinity to protein-based fibers such as wool, silk, and nylon. This compound is specifically used in the leather industry to impart a vibrant yellow color to leather products. The term “free acid” indicates that the dye is in its acidic form, which is crucial for its application and performance in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid leather Yellow S free acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps include:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under acidic conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated by filtration, washed to remove impurities, and dried to obtain the dye in its solid form.

Chemical Reactions Analysis

Types of Reactions

Acid leather Yellow S free acid undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction of the azo bond can occur in the presence of reducing agents, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo electrophilic substitution reactions on the aromatic rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and chlorosulfonic acid.

Major Products Formed

    Oxidation: Oxidized products typically include carboxylic acids and other oxidized aromatic compounds.

    Reduction: The major products are aromatic amines, which can be further utilized in various chemical syntheses.

    Substitution: Substituted aromatic compounds with different functional groups depending on the reagents used.

Scientific Research Applications

Acid leather Yellow S free acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Employed in staining techniques to visualize cellular components in microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the leather industry for dyeing leather goods, providing vibrant and durable colors.

Mechanism of Action

The mechanism by which Acid leather Yellow S free acid exerts its effects involves the interaction of the dye molecules with the substrate (e.g., leather fibers). The dye molecules form ionic bonds with the amino groups of the protein fibers under acidic conditions, leading to strong attachment and vibrant coloration. The azo bond in the dye is responsible for its chromophoric properties, absorbing light in the visible spectrum and imparting the yellow color.

Comparison with Similar Compounds

Similar Compounds

    Acid Yellow 36: Another acid dye used for similar applications but with different shade and fastness properties.

    Acid Orange 7: An azo dye with similar synthetic routes but different color properties.

    Acid Red 88: Used in textile and leather industries, differing in hue and application conditions.

Uniqueness

Acid leather Yellow S free acid is unique due to its specific shade of yellow, high affinity for leather fibers, and excellent fastness properties. Its ability to form strong ionic bonds with protein fibers under acidic conditions makes it particularly suitable for leather dyeing applications.

Properties

CAS No.

25739-68-8

Molecular Formula

C16H12N4O6S

Molecular Weight

388.4 g/mol

IUPAC Name

3-oxo-4-phenyldiazenyl-2-(4-sulfophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C16H12N4O6S/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26/h1-9,19H,(H,22,23)(H,24,25,26)

InChI Key

LETGAJKXDWFLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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